5-Amino-6-cyano-7-phenylisoxazolo[4,5-b]pyridine-3-carboxamide
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Overview
Description
5-Amino-6-cyano-7-phenylisoxazolo[4,5-b]pyridine-3-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes an isoxazole ring fused to a pyridine ring, with various functional groups attached. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-cyano-7-phenylisoxazolo[4,5-b]pyridine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of 1-alkyl-5-formylpyrazol-4-amines with malononitrile and cyanoacetamide to form the desired isoxazole-pyridine derivatives . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and catalysts like morpholine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-cyano-7-phenylisoxazolo[4,5-b]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to a variety of functionalized products, depending on the nucleophile employed .
Scientific Research Applications
5-Amino-6-cyano-7-phenylisoxazolo[4,5-b]pyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-Amino-6-cyano-7-phenylisoxazolo[4,5-b]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways within cells. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular processes such as cell cycle progression, apoptosis, or signal transduction . The exact molecular targets and pathways can vary depending on the specific biological context and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-pyrazolo[4,3-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Indole derivatives: These compounds also possess a fused heterocyclic ring system and are known for their diverse biological activities.
Uniqueness
5-Amino-6-cyano-7-phenylisoxazolo[4,5-b]pyridine-3-carboxamide is unique due to its specific combination of functional groups and the resulting chemical and biological properties.
Properties
CAS No. |
76390-75-5 |
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Molecular Formula |
C14H9N5O2 |
Molecular Weight |
279.25 g/mol |
IUPAC Name |
5-amino-6-cyano-7-phenyl-[1,2]oxazolo[4,5-b]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H9N5O2/c15-6-8-9(7-4-2-1-3-5-7)12-10(18-13(8)16)11(14(17)20)19-21-12/h1-5H,(H2,16,18)(H2,17,20) |
InChI Key |
YAJJQTZWVLGIEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC3=C2ON=C3C(=O)N)N)C#N |
Origin of Product |
United States |
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